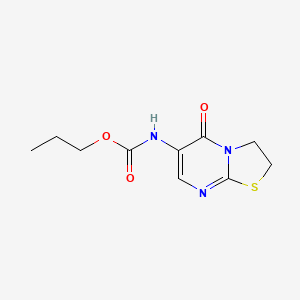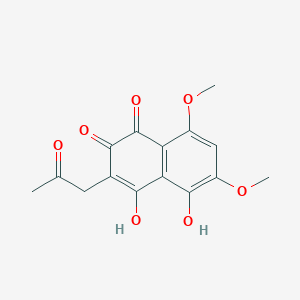
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Functional Group Introduction: Introduction of hydroxyl and methoxy groups through electrophilic aromatic substitution reactions.
Side Chain Modification: Introduction of the 2-oxopropyl group via Friedel-Crafts acylation.
Oxidation: Oxidation of the naphthalene ring to form the quinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order quinones, while reduction may produce hydroquinones.
Scientific Research Applications
Chemistry
In chemistry, 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, naphthoquinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for its potential biological activities.
Medicine
In medicine, derivatives of naphthoquinones are explored for their therapeutic potential, including anti-inflammatory and anticancer effects.
Industry
Industrially, naphthoquinones are used in dyes, pigments, and as intermediates in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Redox Cycling: Generating reactive oxygen species that can damage cellular components.
Enzyme Inhibition: Inhibiting key enzymes involved in cellular processes.
Signal Transduction: Modulating signaling pathways that control cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.
6,8-Dimethoxy-1,4-naphthoquinone: Studied for its anticancer activity.
3-(2-Oxopropyl)-1,4-naphthoquinone: Investigated for its role in redox biology.
Uniqueness
2,5-Dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)-1,4-naphthalenedione is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other naphthoquinones.
Properties
CAS No. |
96888-56-1 |
|---|---|
Molecular Formula |
C15H14O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
4,5-dihydroxy-6,8-dimethoxy-3-(2-oxopropyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H14O7/c1-6(16)4-7-12(17)11-10(15(20)13(7)18)8(21-2)5-9(22-3)14(11)19/h5,17,19H,4H2,1-3H3 |
InChI Key |
OAMJXSHXHCIEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C2=C(C(=CC(=C2O)OC)OC)C(=O)C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




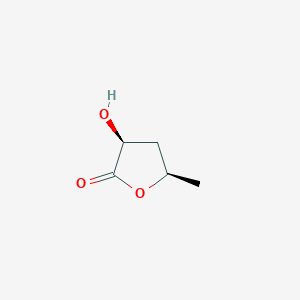
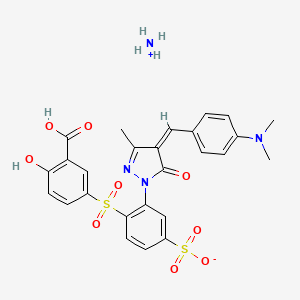
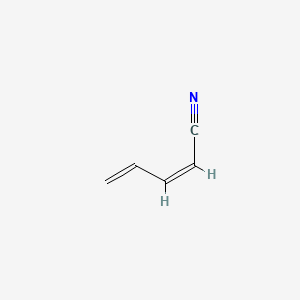
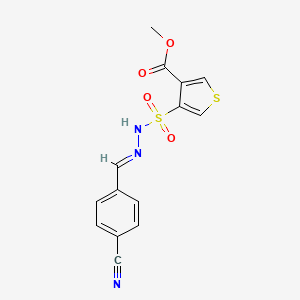
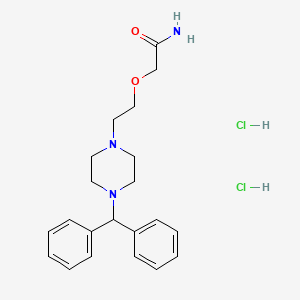

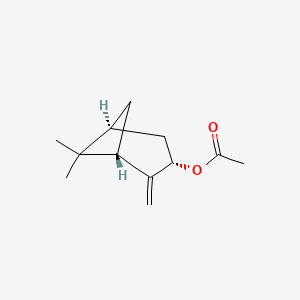

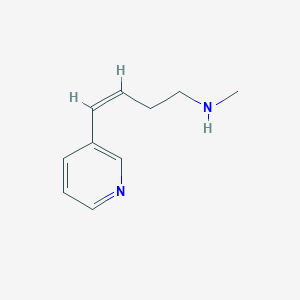
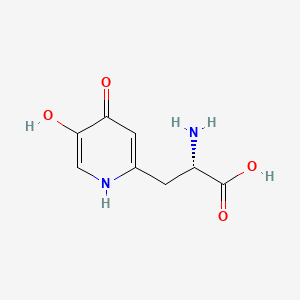
![Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-](/img/structure/B12736890.png)
